molecular formula C13H21ClN4O2 B1475462 Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate CAS No. 1289043-22-6

Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate

Cat. No. B1475462
M. Wt: 300.78 g/mol
InChI Key: OCFIZLWQIBTNIR-UHFFFAOYSA-N
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Description

“Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate” is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the tert-butyl group. One possible method could involve the reaction of tert-butyl carbamate with a suitable pyrimidine derivative .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring, an amino group, a propyl group, and a tert-butyl group attached to a carbamate group. The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that it would undergo reactions typical of carbamates, pyrimidines, and tertiary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure .

Scientific Research Applications

1. Histamine H4 Receptor Ligand Studies

Research by Altenbach et al. (2008) delved into the structure-activity relationships of 2-aminopyrimidines, including similar compounds, as ligands for the histamine H4 receptor. They explored various modifications to the core pyrimidine structure and found certain analogs effective in vitro as anti-inflammatory agents and in pain models. This indicates the potential of H4R antagonists in pain management Altenbach et al., 2008.

2. Organic Synthesis Techniques

Padwa et al. (2003) and Yang et al. (2009) discussed the synthesis techniques involving similar carbamate compounds. These studies provide valuable insights into the chemical properties and reactivity of these compounds, which can be crucial in developing new pharmaceuticals or chemical agents Padwa et al., 2003; Yang et al., 2009.

3. Photoredox-Catalysis

Wang et al. (2022) demonstrated the application of photoredox catalysis using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a compound with structural similarities. This study exemplifies how such compounds can be used in innovative chemical reactions to synthesize complex molecules Wang et al., 2022.

4. Crystal Structure Analysis

Baillargeon et al. (2017) and Kant et al. (2015) explored the crystal structures of similar carbamate derivatives. These studies are crucial for understanding the molecular configurations and potential applications in material science and pharmaceuticals Baillargeon et al., 2017; Kant et al., 2015.

Safety And Hazards

As with any chemical compound, handling “Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be explored for use in pharmaceuticals, agrochemicals, or other industries .

properties

IUPAC Name

tert-butyl N-[3-[(6-chloro-2-methylpyrimidin-4-yl)amino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN4O2/c1-9-17-10(14)8-11(18-9)15-6-5-7-16-12(19)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,16,19)(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFIZLWQIBTNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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